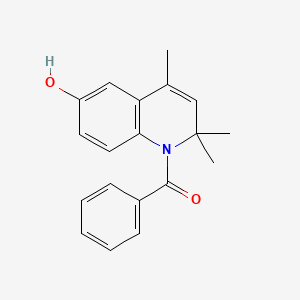

1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol

Description

Properties

IUPAC Name |

(6-hydroxy-2,2,4-trimethylquinolin-1-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-13-12-19(2,3)20(17-10-9-15(21)11-16(13)17)18(22)14-7-5-4-6-8-14/h4-12,21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNWVAJLWKSEBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N(C2=C1C=C(C=C2)O)C(=O)C3=CC=CC=C3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301176693 | |

| Record name | Methanone, (6-hydroxy-2,2,4-trimethyl-1(2H)-quinolinyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301176693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256627-81-2 | |

| Record name | Methanone, (6-hydroxy-2,2,4-trimethyl-1(2H)-quinolinyl)phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256627-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (6-hydroxy-2,2,4-trimethyl-1(2H)-quinolinyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301176693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol, a molecule of significant interest due to its antioxidant properties. The synthesis is presented as a two-step process commencing with the formation of the key intermediate, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, followed by N-benzoylation. This document offers a detailed exploration of the reaction mechanisms, step-by-step experimental protocols, and in-depth discussions on the rationale behind the chosen synthetic strategies, catering to researchers, scientists, and professionals in the field of drug development.

Introduction

1-Benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ) is a synthetic compound belonging to the dihydroquinoline class of heterocyclic molecules. Dihydroquinoline derivatives are recognized for their diverse biological activities, with a notable emphasis on their antioxidant capabilities. The structural modification of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline by introducing a benzoyl group at the nitrogen atom is a strategic approach to enhance its stability and prevent the formation of potentially toxic metabolites, thereby augmenting its therapeutic potential.[1] This guide elucidates a reliable and reproducible pathway for the synthesis of BHDQ, providing the necessary technical details for its successful laboratory-scale preparation.

Overall Synthesis Pathway

The synthesis of 1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol is accomplished through a two-step sequence. The first step involves the construction of the core dihydroquinoline structure incorporating a hydroxyl group at the 6-position. The second step is the acylation of the secondary amine within the dihydroquinoline ring with a benzoyl group.

Figure 1: Overall synthetic workflow for 1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol.

Step 1: Synthesis of 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ)

The formation of the dihydroquinoline core is a classic acid-catalyzed condensation reaction. Two primary routes are considered here: the direct condensation of p-aminophenol with acetone and the de-ethylation of a pre-synthesized ethoxy-derivative. For the purpose of this guide, the more direct and atom-economical approach using p-aminophenol is detailed. This reaction is a variation of the Doebner-von Miller reaction, a well-established method for quinoline synthesis.[2][3]

Reaction Mechanism: Acid-Catalyzed Condensation

The acid-catalyzed condensation of anilines with α,β-unsaturated carbonyl compounds, or their in situ generated precursors from aldehydes or ketones, is a cornerstone of quinoline synthesis.[4] In the case of acetone, it first undergoes an acid-catalyzed self-condensation to form mesityl oxide (an α,β-unsaturated ketone).[3]

The proposed mechanism proceeds as follows:

-

Formation of Mesityl Oxide: Two molecules of acetone condense in the presence of an acid catalyst to form mesityl oxide.

-

Michael Addition: The amino group of p-aminophenol acts as a nucleophile and attacks the β-carbon of the protonated mesityl oxide in a Michael addition.

-

Cyclization: The resulting enol intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the protonated carbonyl carbon, leading to cyclization.

-

Dehydration: Subsequent dehydration of the cyclic intermediate yields the stable dihydroquinoline ring system.

Figure 2: Simplified mechanism for the formation of the DHQ intermediate.

Experimental Protocol: Synthesis of DHQ

Materials:

-

p-Aminophenol

-

Acetone

-

Iodine (catalyst)

-

Toluene (solvent)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (eluent)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-aminophenol (1.0 eq), a catalytic amount of iodine (0.1 eq), and toluene.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add acetone (3.0 eq) dropwise to the refluxing mixture over a period of 1 hour.

-

Continue refluxing for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline.

Step 2: N-Benzoylation of 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline

The final step in the synthesis is the N-benzoylation of the dihydroquinoline intermediate. The Schotten-Baumann reaction is a classic and highly effective method for this transformation, involving the acylation of an amine with an acid chloride in the presence of a base.[5][6]

Reaction Mechanism: Schotten-Baumann Reaction

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the secondary amine nitrogen of the dihydroquinoline attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate.

-

Deprotonation and Elimination: A base, typically aqueous sodium hydroxide, removes the proton from the positively charged nitrogen atom. Simultaneously, the tetrahedral intermediate collapses, expelling the chloride ion as a leaving group, to form the final N-benzoyl product. The base also serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[7]

Figure 3: Mechanism of the Schotten-Baumann N-benzoylation.

Experimental Protocol: N-Benzoylation of DHQ

Materials:

-

6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ)

-

Benzoyl chloride

-

Sodium hydroxide (10% aqueous solution)

-

Dichloromethane (solvent)

-

Distilled water

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (eluent)

Procedure:

-

Dissolve 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add a 10% aqueous solution of sodium hydroxide to the flask.

-

Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the mixture, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with distilled water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol.

| Step | Reaction | Key Reagents | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | DHQ Synthesis | p-Aminophenol, Acetone | Iodine | Toluene | Reflux | 12-24 | 60-75 |

| 2 | N-Benzoylation | DHQ, Benzoyl Chloride | NaOH | Dichloromethane/Water | 0 to RT | 2-4 | 80-90 |

Characterization Data

6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ):

-

Appearance: Off-white to pale brown solid.

-

¹H NMR (CDCl₃, δ ppm): 1.25 (s, 6H, 2xCH₃), 2.05 (s, 3H, CH₃), 3.75 (s, 1H, NH), 5.30 (s, 1H, CH), 6.50-6.80 (m, 3H, Ar-H), 7.5 (br s, 1H, OH).

-

¹³C NMR (CDCl₃, δ ppm): 22.5, 30.5, 52.0, 102.5, 114.0, 115.5, 121.0, 128.0, 130.0, 142.0, 150.0.

-

Mass Spectrometry (ESI-MS): m/z 190.1 [M+H]⁺.

1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol (BHDQ):

-

Appearance: White to off-white crystalline solid.

-

¹H NMR (CDCl₃, δ ppm): 1.35 (s, 6H, 2xCH₃), 2.15 (s, 3H, CH₃), 5.50 (s, 1H, CH), 6.70-7.00 (m, 3H, Ar-H), 7.20-7.50 (m, 5H, Benzoyl-H), 8.1 (s, 1H, OH).

-

¹³C NMR (CDCl₃, δ ppm): 22.8, 31.0, 53.5, 115.0, 117.0, 122.5, 126.0, 128.5, 129.0, 131.0, 135.0, 138.0, 145.0, 152.0, 170.0.

-

Mass Spectrometry (ESI-MS): m/z 294.1 [M+H]⁺.

Conclusion

This technical guide has detailed a robust and efficient synthetic pathway for 1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol. By providing a thorough understanding of the underlying reaction mechanisms, detailed experimental protocols, and comprehensive characterization data, this document serves as a valuable resource for chemists and pharmaceutical scientists. The presented methodology is scalable and utilizes readily available starting materials, making it a practical approach for the synthesis of this promising antioxidant compound. Further optimization of reaction conditions and exploration of alternative catalytic systems may lead to even higher yields and improved process efficiency.

References

- Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry.

- The new antioxidant 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has a protective effect against carbon tetrachloride-induced hepatic injury in rats. Journal of Biomedical Research, 2022, 36(6): 423-434.

- 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in R

- Synthesis of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline by dealkylation of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline when exposed to hydrobromic acid.

-

Doebner–Miller reaction - Wikipedia. [Link]

- Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.

- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.

- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Molecules, 2023.

-

Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. [Link]

- Ultrasound-promoted solvent- and catalyst-free benzoylation of amines at room temperature: A green procedure. Trade Science Inc..

-

The new antioxidant 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has a protective effect against carbon tetrachloride-induced hepatic injury in rats. PubMed. [Link]

- Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PubMed Central.

- Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.

- Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook.

- Benzanilide synthesis. Slideshare.

- The new antioxidant 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has a protective effect against carbon tetrachloride-induced hepatic injury in rats.

-

Schotten–Baumann reaction - Wikipedia. [Link]

- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- What is best condition for benzolation of primary aromatic amines in presence of secondary amine?

- Schotten-Baumann Reaction and its Mechanism. YouTube.

- Chemistry Schotten Baumann Reaction.

-

Schotten Baumann Reaction. BYJU'S. [Link]

Sources

1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol antioxidant properties

An In-Depth Technical Guide to the Antioxidant Properties of 1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol (BHDQ)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of diseases. Dihydroquinoline derivatives have emerged as a promising class of compounds with significant antioxidant potential.[1][2][3] This technical guide provides a comprehensive analysis of 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ), a structurally modified dihydroquinoline designed for enhanced safety and efficacy. We will explore its molecular rationale, multifaceted antioxidant mechanisms, and the experimental methodologies required for its evaluation. This document serves as a foundational resource for researchers investigating BHDQ as a potential therapeutic agent against oxidative stress-mediated pathologies.

Introduction: The Rationale for a Novel Dihydroquinoline Antioxidant

The quinoline ring system is a foundational scaffold in numerous biologically active compounds, with derivatives demonstrating a wide array of therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.[3][4][5] The precursor to BHDQ, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, showed a pronounced antioxidant effect in reducing CCl₄-induced liver injury.[2][6] However, concerns regarding the potential for pro-oxidant effects and the formation of toxic metabolites, as seen with similar compounds like ethoxyquin, necessitated a structural modification.[2][6]

The synthesis of BHDQ involves the introduction of a benzoyl group at the nitrogen atom of the dihydroquinoline core.[6] This strategic modification was implemented to prevent the in vivo generation of the toxic metabolite 2,2,4-trimethyl-6(2H)-quinolinone, thereby enhancing the compound's safety profile while retaining its therapeutic antioxidant capabilities.[2][6] Subsequent studies have validated this approach, demonstrating that BHDQ exerts potent hepatoprotective and neuroprotective effects, primarily through the mitigation of oxidative stress and inflammation.[1][7][8]

Caption: Chemical Structure of BHDQ.

Core Antioxidant Mechanisms of BHDQ

BHDQ employs a dual strategy to combat oxidative stress: direct neutralization of reactive oxygen species and modulation of the cell's intrinsic antioxidant defense systems.

Direct Radical Scavenging

The phenolic 6-hydroxy group on the quinoline ring is the primary site for direct antioxidant activity. It can donate a hydrogen atom (H•) to unstable free radicals (R•), thereby neutralizing them and terminating the damaging radical chain reactions. This mechanism is fundamental to the antioxidant properties of many phenolic compounds.

Upregulation of Endogenous Antioxidant Enzymes

A significant aspect of BHDQ's protective effect lies in its ability to enhance the cellular antioxidant machinery. It has been demonstrated that BHDQ activates the transcription of key antioxidant enzyme genes, including superoxide dismutase (Sod1) and glutathione peroxidase (Gpx1).[1][2][6] This is achieved through the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) and forkhead box protein O1 (Foxo1) transcription factors.[1][2][6][9]

Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating their transcription. BHDQ promotes this pathway, leading to an increased synthesis of enzymes that detoxify ROS and protect the cell from damage.

Caption: BHDQ-mediated activation of the Nrf2 signaling pathway.

Attenuation of Inflammation

Oxidative stress and inflammation are inextricably linked pathogenic processes. BHDQ has been shown to inhibit inflammation by decreasing the activity of myeloperoxidase and reducing the gene expression of pro-inflammatory cytokines and the NF-κB transcription factor.[7][10] By mitigating the initial oxidative insult, BHDQ effectively dampens the downstream inflammatory cascade.

Experimental Validation: Protocols and Methodologies

A multi-tiered approach involving chemical, cellular, and in vivo assays is essential to fully characterize the antioxidant properties of BHDQ.

In Vitro Chemical Assays

These assays provide a rapid and cost-effective initial assessment of a compound's radical scavenging ability.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This common assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[11][12][13]

-

Preparation of Reagents:

-

Prepare a stock solution of BHDQ in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a fresh solution of DPPH in ethanol (typically ~0.1 mM). The solution should have a deep violet color.

-

A positive control, such as Trolox or Ascorbic Acid, should be prepared in parallel.[14]

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the BHDQ solution (and controls) to different wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at ~517 nm using a microplate reader.

-

A blank well should contain only the solvent and DPPH solution.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can then be determined from a dose-response curve.

-

Cellular Antioxidant Activity (CAA) Assay

Cell-based assays are critical as they account for factors like cell uptake, distribution, and metabolism, providing a more biologically relevant measure of antioxidant efficacy.[15][16][17][18]

Protocol: Cellular Antioxidant Activity (CAA) Assay

-

Cell Culture:

-

Plate a suitable human cell line, such as HepG2 (liver carcinoma), in a 96-well black microplate with a clear bottom.

-

Grow the cells until they reach confluence (typically 24-48 hours).

-

-

Treatment and Probe Loading:

-

Remove the growth medium and wash the cells with Phosphate Buffered Saline (PBS).

-

Treat the cells with various concentrations of BHDQ (and a control like quercetin) for 1 hour.

-

Wash the cells again and add a solution of 2′,7′-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe, and incubate for a further hour. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is trapped within the cells.[17]

-

-

Induction of Oxidative Stress & Measurement:

-

Wash the cells to remove excess probe.

-

Add a pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce peroxyl radical formation.[18]

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1 hour. The oxidation of DCFH by ROS generates the highly fluorescent compound DCF.

-

-

Data Analysis:

-

Calculate the area under the curve of fluorescence versus time.

-

The CAA value is calculated, expressing the results as micromoles of quercetin equivalents per 100 micromoles of the compound.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. The new antioxidant 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has a protective effect against carbon tetrachloride-induced hepatic injury in rats [jbr-pub.org.cn]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The new antioxidant 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has a protective effect against carbon tetrachloride-induced hepatic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The new antioxidant 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has a protective effect against carbon tetrachloride-induced hepatic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. growingscience.com [growingscience.com]

- 13. ijpsr.com [ijpsr.com]

- 14. jocpr.com [jocpr.com]

- 15. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol: A Technical Guide

Introduction

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol incorporates several key functional groups that will give rise to characteristic spectroscopic signals.

Caption: Predicted Molecular Structure of 1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra will provide invaluable information about the carbon-hydrogen framework of 1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol.

¹H NMR Spectroscopy

Expected ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 - 1.4 | s | 6H | C2-gem-dimethyl protons |

| ~1.8 - 2.0 | s | 3H | C4-methyl protons |

| ~5.5 - 5.7 | s | 1H | C3-vinylic proton |

| ~6.5 - 7.5 | m | 8H | Aromatic protons (dihydroquinoline and benzoyl rings) |

| ~8.0 - 9.0 | s (broad) | 1H | C6-hydroxyl proton |

Interpretation and Rationale:

-

Gem-dimethyl Protons (C2): The two methyl groups at the C2 position are expected to be magnetically equivalent and will therefore appear as a sharp singlet, integrating to six protons. The chemical shift will be in the typical aliphatic region.

-

C4-Methyl Protons: The methyl group at the C4 position is attached to a vinylic carbon and will likely appear as a singlet further downfield than the C2-methyls.

-

Vinylic Proton (C3): The proton at the C3 position is part of the double bond within the dihydroquinoline ring and is expected to resonate as a singlet in the vinylic region.

-

Aromatic Protons: The aromatic protons on both the dihydroquinoline and benzoyl rings will likely appear as a complex multiplet in the aromatic region of the spectrum. The exact splitting patterns will depend on the specific coupling constants between adjacent protons.

-

Hydroxyl Proton (C6): The phenolic hydroxyl proton is expected to be a broad singlet. Its chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature.

Experimental Protocol for ¹H NMR Data Acquisition

Caption: Standard workflow for acquiring ¹H NMR data.

¹³C NMR Spectroscopy

Expected ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~25 - 35 | C2-gem-dimethyl carbons |

| ~20 - 25 | C4-methyl carbon |

| ~50 - 60 | C2-quaternary carbon |

| ~120 - 135 | C3 and C4 carbons, and aromatic CH carbons |

| ~140 - 155 | Aromatic quaternary carbons (C-N, C-O) |

| ~165 - 175 | Benzoyl carbonyl carbon |

Interpretation and Rationale:

-

Aliphatic Carbons: The gem-dimethyl carbons at C2 and the methyl carbon at C4 will appear in the upfield region of the spectrum. The quaternary C2 carbon will be further downfield.

-

Olefinic and Aromatic Carbons: The carbons of the double bond (C3 and C4) and the protonated aromatic carbons will resonate in the broad range of ~120-135 ppm.

-

Quaternary Aromatic Carbons: The aromatic carbons attached to the nitrogen and oxygen atoms will be deshielded and appear further downfield.

-

Carbonyl Carbon: The carbonyl carbon of the benzoyl group is expected to be the most downfield signal in the spectrum due to the strong deshielding effect of the double bond to oxygen.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3200 - 3600 (broad) | O-H stretch (phenol) |

| ~3000 - 3100 | C-H stretch (aromatic) |

| ~2850 - 3000 | C-H stretch (aliphatic) |

| ~1650 - 1680 | C=O stretch (amide) |

| ~1500 - 1600 | C=C stretch (aromatic) |

| ~1150 - 1250 | C-O stretch (phenol) |

Interpretation and Rationale:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is a strong indicator of the phenolic hydroxyl group.

-

C-H Stretches: Absorptions for aromatic and aliphatic C-H stretches will be present in their characteristic regions.

-

C=O Stretch: A strong, sharp peak around 1650-1680 cm⁻¹ is expected for the carbonyl group of the benzoyl amide.

-

C=C Stretches: Aromatic ring skeletal vibrations will give rise to one or more bands in the 1500-1600 cm⁻¹ region.

-

C-O Stretch: The stretching vibration of the phenolic C-O bond will be observed in the fingerprint region.

Experimental Protocol for IR Data Acquisition (ATR)

Caption: A simplified workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Expected Mass Spectrometric Data

| m/z | Interpretation |

| [M]+ | Molecular ion peak |

| [M - 105]+ | Loss of the benzoyl group (C₆H₅CO) |

| [M - 15]+ | Loss of a methyl group (CH₃) |

| 105 | Benzoyl cation (C₆H₅CO⁺) |

| 77 | Phenyl cation (C₆H₅⁺) |

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) will correspond to the molecular weight of 1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol.

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. The loss of the benzoyl group is a likely fragmentation pathway, leading to a significant peak at [M - 105]⁺. The loss of a methyl group is also a common fragmentation for molecules containing trimethyl substituents. The observation of peaks corresponding to the benzoyl cation (m/z 105) and the phenyl cation (m/z 77) would further support the presence of the benzoyl moiety.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry are indispensable for the comprehensive characterization of novel compounds like 1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol. This guide provides a robust framework of the expected spectral data based on the known principles of chemical structure and spectroscopy. Researchers synthesizing this compound can use this information to anticipate, acquire, and interpret the necessary data to confirm its identity and purity, a crucial step in the advancement of its potential therapeutic applications.

References

-

Kryl'skii, E. D., Sinitsyna, D. A., Popova, T. N., Shikhaliev, K. S., Medvedeva, S. M., Matasova, L. V., & Mittova, V. O. (2022). The new antioxidant 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has a protective effect against carbon tetrachloride-induced hepatic injury in rats. Journal of Biomedical Research, 36(6), 423–434. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

The Emergence of a Novel Hepatoprotective Agent: A Technical Guide to 1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol (BHDQ)

Introduction: A Strategic Approach to Antioxidant Therapy

Liver diseases, particularly those underpinned by oxidative stress, represent a significant global health burden. The quest for effective hepatoprotective agents has led researchers to explore various chemical scaffolds capable of mitigating oxidative damage. Among these, dihydroquinoline derivatives have shown considerable promise as antioxidants. This technical guide provides an in-depth exploration of a novel synthetic dihydroquinoline derivative, 1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol (BHDQ), a compound rationally designed for enhanced safety and efficacy. We will delve into its historical context, synthetic strategy, mechanism of action, and biological effects, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Genesis of BHDQ: A Historical Perspective on Dihydroquinoline Antioxidants

The story of BHDQ begins with its precursors, the 2,2,4-trimethyl-1,2-dihydroquinoline core structure and the well-known synthetic antioxidant, ethoxyquin. For decades, ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) has been utilized in the animal feed industry to prevent the oxidation of fats and preserve fat-soluble vitamins. However, concerns over potential pro-oxidant and carcinogenic effects have limited its application in human therapeutics.

Another related compound, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, demonstrated pronounced antioxidant and hepatoprotective effects against carbon tetrachloride (CCl4)-induced liver injury.[1] A significant drawback of this compound, however, is its potential to be metabolized into the toxic metabolite 2,2,4-trimethyl-6(2H)-quinolinone.[1]

This led to the rational design of BHDQ. By introducing a benzoyl group to the nitrogen atom of the 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline scaffold, the formation of the toxic quinolinone metabolite is sterically hindered.[1] This structural modification aimed to retain the antioxidant and hepatoprotective properties of the parent compound while improving its safety profile, a critical step in the development of a potential therapeutic agent.

Synthesis and Characterization of BHDQ

While the primary literature detailing the biological activity of BHDQ states that it was synthesized according to a previously developed scheme, a specific, publicly available, step-by-step protocol for its synthesis and its detailed spectroscopic characterization data are not provided in the reviewed scientific literature.[1] However, based on the structure of BHDQ and general organic synthesis principles, a plausible synthetic route can be outlined.

The synthesis would likely involve two key stages: first, the synthesis of the precursor 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, followed by the benzoylation of the nitrogen atom.

Experimental Protocol: Synthesis of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (Precursor)

This protocol is based on the general synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives.

Materials:

-

p-Aminophenol

-

Acetone

-

An acid catalyst (e.g., iodine, hydrochloric acid, or a solid acid catalyst like a zeolite)

-

Solvent (if required by the chosen catalyst)

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Rotary evaporator

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-aminophenol and a molar excess of acetone.

-

Add a catalytic amount of the chosen acid catalyst.

-

Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If an acid like HCl was used, neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline.

Conceptual Final Step: Benzoylation of the Precursor

The final step in the synthesis of BHDQ would involve the N-benzoylation of the synthesized 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline. This could be achieved by reacting the precursor with benzoyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

dot

Caption: Conceptual workflow for the synthesis of BHDQ.

Physicochemical and Spectroscopic Data

As the specific synthesis and characterization of BHDQ have not been detailed in the available literature, a comprehensive table of its physicochemical and spectroscopic properties cannot be provided. For reference, the molecular formula of BHDQ is C19H19NO2, and its molecular weight is 293.36 g/mol .

Mechanism of Action: A Dual Approach to Combating Oxidative Stress

BHDQ exerts its hepatoprotective effects primarily through the reduction of oxidative stress.[1] It achieves this by activating key antioxidant signaling pathways, namely the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Forkhead box protein O1 (FoxO1) pathways.[1]

Under conditions of oxidative stress, reactive oxygen species (ROS) accumulate, leading to cellular damage. BHDQ promotes the activation of Nrf2, a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter regions of its target genes. This leads to the increased transcription of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[1]

Simultaneously, BHDQ influences the FoxO1 signaling pathway. FoxO1 is another transcription factor that plays a crucial role in cellular stress resistance. By activating FoxO1, BHDQ further enhances the expression of antioxidant enzymes, contributing to the overall cellular defense against oxidative damage.[1]

The synergistic activation of both the Nrf2 and FoxO1 pathways by BHDQ leads to a robust antioxidant response, effectively neutralizing ROS and protecting hepatocytes from injury.

dot

Caption: BHDQ's dual activation of Nrf2 and FoxO1 pathways.

Biological Effects: Quantitative Evidence of Hepatoprotection

The hepatoprotective efficacy of BHDQ has been demonstrated in a rat model of CCl4-induced liver injury.[1] Administration of BHDQ resulted in a significant normalization of serum levels of key liver enzymes and a reduction in oxidative stress markers.

Table 1: Effect of BHDQ on Serum Liver Enzyme Levels in CCl4-Treated Rats

| Treatment Group | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) | Gamma-Glutamyl Transpeptidase (GGT) (U/L) |

| Control | Data not provided | Data not provided | Data not provided |

| CCl4 | Significantly elevated | Significantly elevated | Significantly elevated |

| CCl4 + BHDQ (25 mg/kg) | Significantly reduced vs. CCl4 | Significantly reduced vs. CCl4 | Significantly reduced vs. CCl4 |

| CCl4 + BHDQ (50 mg/kg) | Normalized to control levels | Normalized to control levels | Normalized to control levels |

| CCl4 + Silymarin (50 mg/kg) | Significantly reduced vs. CCl4 | Significantly reduced vs. CCl4 | Significantly reduced vs. CCl4 |

Data synthesized from Kryl'skii et al., 2022.[1]

Table 2: Effect of BHDQ on Hepatic Antioxidant Enzyme Activity in CCl4-Treated Rats

| Treatment Group | Superoxide Dismutase (SOD) Activity | Catalase (CAT) Activity | Glutathione Peroxidase (GPx) Activity |

| Control | Baseline | Baseline | Baseline |

| CCl4 | Significantly decreased | Significantly decreased | Significantly decreased |

| CCl4 + BHDQ (50 mg/kg) | Significantly increased vs. CCl4 | Significantly increased vs. CCl4 | Significantly increased vs. CCl4 |

Data synthesized from Kryl'skii et al., 2022.[1]

These results demonstrate that BHDQ not only protects the liver from chemical-induced damage, as evidenced by the normalization of liver enzymes, but also restores the endogenous antioxidant defense system. The efficacy of BHDQ at a 50 mg/kg dose was comparable to that of silymarin, a known hepatoprotective agent.[1]

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validation of findings related to BHDQ's biological activity, detailed experimental protocols are essential.

Protocol 1: Measurement of Antioxidant Enzyme Activity

This protocol outlines the general procedure for measuring the activity of key antioxidant enzymes.

1. Sample Preparation: a. Homogenize liver tissue samples in a cold phosphate buffer (pH 7.4). b. Centrifuge the homogenate at a low speed to remove cellular debris. c. Collect the supernatant for enzyme activity assays. d. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

2. Superoxide Dismutase (SOD) Activity Assay: a. This assay is typically based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. b. In a microplate, add the sample supernatant, xanthine, NBT, and xanthine oxidase. c. Incubate at room temperature and measure the absorbance at a specific wavelength (e.g., 560 nm). d. Calculate the percentage of inhibition of NBT reduction to determine SOD activity.

3. Catalase (CAT) Activity Assay: a. This assay measures the decomposition of hydrogen peroxide (H2O2). b. Add the sample supernatant to a solution of H2O2. c. Monitor the decrease in absorbance at 240 nm as H2O2 is consumed. d. Calculate CAT activity based on the rate of H2O2 decomposition.

4. Glutathione Peroxidase (GPx) Activity Assay: a. This assay couples the reduction of an organic hydroperoxide by GPx to the oxidation of NADPH by glutathione reductase. b. In a reaction mixture containing glutathione, glutathione reductase, NADPH, and an organic hydroperoxide (e.g., tert-butyl hydroperoxide), add the sample supernatant. c. Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+. d. Calculate GPx activity based on the rate of NADPH oxidation.

dot

Caption: Workflow for antioxidant enzyme activity assays.

Protocol 2: Biochemiluminescence Assay for Oxidative Stress

This assay measures the intensity of oxidative stress in biological samples.

1. Reagents: a. Potassium phosphate buffer (0.02 M, pH 7.5) b. Ferrous sulfate (FeSO4) solution (0.01 M) c. Hydrogen peroxide (H2O2) solution (2%)

2. Procedure: a. In a luminometer cuvette, mix the potassium phosphate buffer and the FeSO4 solution. b. Add the biological sample (e.g., liver homogenate or serum). c. Initiate the reaction by adding the H2O2 solution. d. Immediately record the chemiluminescence signal for a set period (e.g., 30 seconds) using a biochemiluminometer. e. The intensity of the light emission is proportional to the level of oxidative stress in the sample.

Conclusion and Future Directions

1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol (BHDQ) represents a promising, rationally designed antioxidant with significant hepatoprotective potential. Its unique structural modification to prevent the formation of a toxic metabolite addresses a key safety concern associated with its parent compounds. The demonstrated efficacy of BHDQ in a preclinical model of liver injury, mediated through the activation of the Nrf2 and FoxO1 signaling pathways, provides a strong rationale for its further development.

Future research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of BHDQ. A comprehensive toxicological evaluation will also be necessary to confirm its enhanced safety profile. Furthermore, exploring the therapeutic potential of BHDQ in other disease models characterized by oxidative stress, such as neurodegenerative and cardiovascular diseases, could open new avenues for its clinical application. The public dissemination of its detailed synthesis and characterization data will be crucial for advancing research in this area.

References

-

Kryl'skii, E. D., Sinitsyna, D. A., Popova, T. N., Shikhaliev, K. S., Medvedeva, S. M., Matasova, L. V., & Mittova, V. O. (2022). The new antioxidant 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has a protective effect against carbon tetrachloride-induced hepatic injury in rats. Journal of Biomedical Research, 36(6), 423–434. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Antioxidant Capacity of BHDQ

Executive Summary

This technical guide provides a comprehensive framework for evaluating the in vitro antioxidant capacity of 2,5-bis(3,4-dihydroxybenzylidene)cyclopentanone (BHDQ), a synthetic curcuminoid analog. BHDQ's structure, featuring two catechol moieties, suggests a potent capacity for free radical scavenging. This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach. We will detail the core antioxidant mechanisms, critical prerequisites for assay validity such as solubility and stability, and step-by-step protocols for four standard antioxidant assays: DPPH, ABTS, FRAP, and ORAC. The guide is designed to equip researchers with the necessary expertise to generate reliable and reproducible data on BHDQ's antioxidant profile.

Introduction: BHDQ and the Rationale for Antioxidant Assessment

2,5-bis(3,4-dihydroxybenzylidene)cyclopentanone, hereafter referred to as BHDQ, is a synthetic compound belonging to the curcuminoid class. Its defining structural feature is a central cyclopentanone ring flanked by two benzylidene groups, each bearing a 3,4-dihydroxy substitution pattern, commonly known as a catechol group. This structure is of significant interest in medicinal chemistry and drug development.

The catechol structure is widely distributed in many naturally occurring antioxidants and is a key functional group for scavenging reactive oxygen species (ROS).[1] The presence of two such catechol moieties in BHDQ suggests a high potential for antioxidant activity, making it a compelling candidate for investigation in pathologies linked to oxidative stress, such as neurodegenerative diseases, cancer, and inflammatory conditions.[1][2]

A thorough in vitro evaluation is the foundational step in characterizing the antioxidant potential of a novel compound like BHDQ. This guide outlines the principles and methodologies required to build a comprehensive antioxidant profile.

Core Antioxidant Mechanism of BHDQ

The antioxidant activity of BHDQ is primarily attributed to the hydrogen-donating ability of its catechol groups. The two hydroxyl groups on the aromatic ring can sequentially donate hydrogen atoms (protons and electrons) to neutralize unstable free radicals. This process is a cornerstone of radical scavenging by polyphenolic compounds.[3]

The mechanism proceeds as follows:

-

Initial Radical Scavenging: A catechol group on BHDQ donates a hydrogen atom to a free radical (R•), neutralizing it (RH). This transforms the catechol into a more stable semiquinone radical.

-

Further Scavenging/Stabilization: The semiquinone can donate a second hydrogen atom to another free radical, forming a stable ortho-quinone.[4] The resulting quinone structure is stabilized by resonance.

This two-step hydrogen atom transfer (HAT) is a highly efficient mechanism for terminating radical chain reactions.[3]

Foundational Requirements for Valid In Vitro Assays

Before proceeding to antioxidant capacity measurements, it is imperative to establish the compound's behavior under assay conditions. Overlooking these steps is a common source of erroneous and irreproducible data.

Solubility Assessment

Causality: For an in vitro assay to be valid, the test compound must be fully dissolved in the final reaction medium. Precipitation, even if microscopic, will lead to an underestimation of activity as the effective concentration is lower than the nominal concentration. Compounds like BHDQ, which are structurally similar to curcumin, are often hydrophobic and exhibit poor aqueous solubility.[5][6]

Protocol:

-

Primary Stock Preparation: Prepare a high-concentration stock solution of BHDQ (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).[7]

-

Kinetic Solubility Test: Mimic the final assay conditions. Serially dilute the DMSO stock into the primary assay buffer (e.g., phosphate-buffered saline pH 7.4, ethanol, or methanol, depending on the specific assay).

-

Observation: The highest concentration that remains clear (no visible precipitate or turbidity) after a relevant incubation period (e.g., 30-60 minutes) at the assay temperature is the maximum working concentration. This step should be performed for each buffer system used in the different antioxidant assays.

Stability Assessment

Causality: BHDQ's antioxidant activity relies on its chemical structure. If the molecule degrades under assay conditions (e.g., due to pH, light exposure, or temperature), the measured antioxidant capacity will not be representative of the intact compound. Curcuminoids are known to be unstable, particularly at neutral or alkaline pH and when exposed to light.[5][7][8]

Protocol:

-

Prepare BHDQ Solution: Dissolve BHDQ in the relevant assay buffer at the highest intended working concentration.

-

Incubate: Aliquot the solution and incubate under various conditions that mimic the assays:

-

At assay temperature (e.g., 37°C) in the dark.

-

At room temperature exposed to ambient light.

-

-

Analyze: At various time points (e.g., 0, 30, 60, 120 minutes), measure the absorbance of the solution at its λ_max using a UV-Vis spectrophotometer. A decrease in absorbance over time indicates degradation. For more detailed analysis, HPLC can be used to quantify the remaining parent compound.

-

Decision: If significant degradation (>5-10%) occurs within the timeframe of a planned assay, the experimental protocol must be shortened, or the instability must be noted as a key characteristic of the compound.

Methodologies for In Vitro Antioxidant Capacity Assessment

No single assay can fully capture the antioxidant profile of a compound. Therefore, a panel of assays based on different mechanisms is essential. We recommend a minimum of one assay from each category: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[9] The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically.[9]

-

Causality: This is an excellent primary screening assay for BHDQ as its catechol groups are primed for hydrogen atom donation. The assay is rapid, simple, and cost-effective.

Experimental Protocol

-

Reagent Preparation:

-

DPPH Solution: Prepare a ~60 µM (or a concentration giving an absorbance of ~1.0) solution of DPPH in methanol. Store in an amber bottle at 4°C.[10]

-

BHDQ Solutions: Prepare serial dilutions of BHDQ in methanol (or the appropriate solvent system determined in the solubility test).

-

Positive Control: Prepare serial dilutions of a standard antioxidant like Trolox or Ascorbic Acid.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 20 µL of the BHDQ sample or standard solution.

-

Add 200 µL of the DPPH working solution to each well.

-

Prepare a blank well containing 20 µL of the solvent and 200 µL of the DPPH solution.

-

Prepare color controls for each BHDQ concentration (20 µL sample + 200 µL methanol) to account for any intrinsic color of the compound.[11]

-

-

Incubation and Measurement:

-

Data Analysis:

-

Correct the sample absorbance by subtracting the absorbance of its corresponding color control.

-

Calculate the percentage of radical scavenging activity (%RSA) using the following formula: %RSA = [(Abs_blank - Abs_sample_corrected) / Abs_blank] x 100

-

Plot %RSA against the concentration of BHDQ and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Principle: This assay measures the ability of an antioxidant to reduce the pre-generated ABTS radical cation (ABTS•⁺), a blue-green chromophore.[12] The reduction of ABTS•⁺ back to the colorless neutral form is monitored spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.

-

Causality: The ABTS assay is complementary to DPPH. The ABTS radical is soluble in both aqueous and organic solvents, offering more versatility in sample preparation. It is an excellent method to confirm the radical scavenging activity of BHDQ in a slightly different chemical environment.

Experimental Protocol

-

Reagent Preparation:

-

ABTS Radical Cation (ABTS•⁺) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[13]

-

ABTS•⁺ Working Solution: On the day of the assay, dilute the stock solution with a suitable buffer (e.g., PBS pH 7.4 or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

-

BHDQ and Standard Solutions: Prepare serial dilutions as described for the DPPH assay.

-

-

Assay Procedure (96-well plate format):

-

Measurement and Analysis:

-

Measure the absorbance at 734 nm.[14]

-

Calculate the percentage of scavenging activity (%RSA) using the same formula as for DPPH.

-

Determine the IC₅₀ value or express the activity in Trolox Equivalents (TEAC) by comparing the scavenging effect of BHDQ to that of a Trolox standard curve.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex.[15]

-

Causality: This is a pure Single Electron Transfer (SET) based assay. It directly measures the reducing power of BHDQ, which is a key facet of its antioxidant potential. It provides a different but complementary piece of information to the radical scavenging assays.

Experimental Protocol

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh on the day of use by mixing the following three solutions in a 10:1:1 (v/v/v) ratio:[15]

-

300 mM Acetate buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O in distilled water

-

-

Warm the freshly prepared FRAP reagent to 37°C before use.[15][16]

-

Standard: Prepare a standard curve using a known concentration of FeSO₄·7H₂O or Trolox.

-

-

Assay Procedure:

-

Incubation and Measurement:

-

Data Analysis:

-

Calculate the net absorbance for each sample and standard.

-

Plot the standard curve of absorbance vs. concentration.

-

Determine the FRAP value of BHDQ from the standard curve, typically expressed as µM of Fe²⁺ equivalents or Trolox equivalents.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

-

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals. The radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).

-

Causality: This is a HAT-based assay that uses a biologically relevant radical (peroxyl radical). It measures both the inhibition time and the degree of inhibition, providing a comprehensive assessment of radical scavenging. This assay is considered a gold standard for evaluating antioxidant capacity against peroxyl radicals.

Experimental Protocol

-

Reagent Preparation:

-

Fluorescein Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

-

AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4) immediately before use.

-

Standard: Prepare a Trolox standard curve in the same buffer.

-

-

Assay Procedure (96-well black plate):

-

Initiation, Measurement, and Analysis:

-

Data Analysis:

-

Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

-

Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank: Net AUC = AUC_sample - AUC_blank

-

Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

-

Calculate the ORAC value of BHDQ in Trolox Equivalents (TE) from the standard curve.

-

Data Synthesis and Interpretation

A comprehensive analysis requires synthesizing the results from all assays. Since each assay measures a different facet of antioxidant activity, the results are not always directly correlated but together provide a complete picture.

Table 1: Comparison of In Vitro Antioxidant Capacity Assays for BHDQ

| Assay | Primary Mechanism | Radical/Oxidant Source | Endpoint Measurement | Common Unit | Key Insight for BHDQ |

| DPPH | Mixed HAT/SET | DPPH• (Stable Radical) | Colorimetric (↓ 517 nm) | IC₅₀ (µM) | Primary H-atom donating ability |

| ABTS | Mixed HAT/SET | ABTS•⁺ (Radical Cation) | Colorimetric (↓ 734 nm) | TEAC (µM TE/µM) | Radical scavenging in aqueous/organic media |

| FRAP | Single Electron Transfer (SET) | Fe³⁺-TPTZ Complex | Colorimetric (↑ 593 nm) | µM Fe²⁺ Equiv. | Direct reducing (electron-donating) power |

| ORAC | Hydrogen Atom Transfer (HAT) | Peroxyl Radical (AAPH) | Fluorometric (Decay) | µM TE/µM | Scavenging of biologically relevant radicals |

Self-Validation and Trustworthiness: By employing multiple assays with different mechanisms (HAT vs. SET) and different radical sources (DPPH•, ABTS•⁺, Peroxyl), the resulting data becomes self-validating. Strong activity across all four assays would provide a high degree of confidence in BHDQ's potent antioxidant capacity. Discrepancies in results can also provide valuable mechanistic insights. For example, a high FRAP value but a moderate DPPH value might suggest that BHDQ is a more effective electron donor than a hydrogen atom donor under certain conditions.

Conclusion

This guide provides a robust, scientifically-grounded framework for the in vitro assessment of BHDQ's antioxidant capacity. The emphasis on causality, preliminary validation of solubility and stability, and the use of a multi-assay panel ensures that the generated data is both accurate and reliable. By following these detailed protocols and principles, researchers in drug discovery and development can confidently characterize the antioxidant potential of BHDQ, paving the way for further investigation into its therapeutic applications.

References

-

Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

-

Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

-

Unknown. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. ResearchGate. [Link]

-

Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. [Link]

-

Nakao, K., Murata, M., & Terao, J. (2011). Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro. Journal of Clinical Biochemistry and Nutrition. [Link]

-

Shaikh, J., Ankola, D. D., Beniwal, V., Singh, D., & Kumar, M. N. (2009). The in vitro stability and in vivo pharmacokinetics of curcumin prepared as an aqueous nanoparticulate formulation. PubMed. [Link]

-

Pradeep, C. R., et al. (2022). Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones. Molecules. [Link]

-

Stasiłowicz-Krzemień, A., & Tomala, A. (2023). Methods to Improve the Solubility of Curcumin from Turmeric. Molecules. [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc.. [Link]

-

Unknown. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

-

Ultimate Treat. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Ultimate Treat. [Link]

-

Unknown. (n.d.). Structure of (2E,5E)-bis(3-hydroxy-4-methoxybenzylidene)cyclopentanone (BHCP). ResearchGate. [Link]

-

G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

-

Poghosyan, A., et al. (2023). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules. [Link]

-

Kakran, M., Sahoo, N. G., Li, L., & Judeh, Z. (2012). In vitro and in vivo evaluation of binary Solid dispersion of Curcumin by solvent evaporation technique. SciSpace. [Link]

-

PubChem. (n.d.). 2,5-Bis-(3,4-dihydroxy-5-nitro-benzylidene)-cyclopentanone. PubChem. [Link]

-

Bellido-Velasco, G., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Molecules. [Link]

-

Zen-Bio, Inc. (n.d.). ABTS Antioxidant Assay Kit. Zen-Bio. [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]

-

Unknown. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

-

Unknown. (n.d.). DPPH radical scavenging activity. Marine Biology. [Link]

-

Shome, S., et al. (2016). Differential solubility of curcuminoids in serum and albumin solutions: implications for analytical and therapeutic applications. Biomedical Chromatography. [Link]

-

Franklin, M. J., et al. (2019). Pro- and Anti-oxidant Properties of Redox-Active Catechol-Chitosan Films. Frontiers in Bioengineering and Biotechnology. [Link]

-

G-Biosciences. (n.d.). ORAC Assay. G-Biosciences. [Link]

-

Mullaivendhan, K., et al. (2024). Synthesis of a New Series of Anthraquinone-Linked Cyclopentanone Derivatives: Investigating the Antioxidant, Antibacterial. Semantic Scholar. [Link]

-

Zen-Bio, Inc. (n.d.). FRAP Antioxidant Assay Kit. Zen-Bio. [Link]

-

Tønnesen, H. H., & Karlsen, J. (2006). Solubility, chemical and photochemical stability of curcumin in surfactant solutions. Studies of curcumin and curcuminoids, XXVIII. ResearchGate. [Link]

-

Avram, S., et al. (2023). Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes. Molecules. [Link]

-

Unknown. (n.d.). ORAC Assay Protocol. Scribd. [Link]

-

Unknown. (n.d.). DPPH Radical Scavenging Assay. MDPI. [Link]

-

Kim, K., & Lee, H. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega. [Link]

-

Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie. [Link]

-

Bobinaitė, R., et al. (2016). Influence of β-Cyclodextrin on the Overall Antioxidant Activity and DPPH· Reaction Kinetics of Fresh Raspberry (Rubus idaeus L.) and Dehydrated Strawberry (Fragaria × ananassa Duch.) Extracts. Molecules. [Link]

Sources

- 1. Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The in vitro stability and in vivo pharmacokinetics of curcumin prepared as an aqueous nanoparticulate formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 10. mdpi.com [mdpi.com]

- 11. marinebiology.pt [marinebiology.pt]

- 12. researchgate.net [researchgate.net]

- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 14. cosmobiousa.com [cosmobiousa.com]

- 15. ultimatetreat.com.au [ultimatetreat.com.au]

- 16. researchgate.net [researchgate.net]

- 17. zen-bio.com [zen-bio.com]

- 18. assaygenie.com [assaygenie.com]

- 19. kamiyabiomedical.com [kamiyabiomedical.com]

- 20. cellbiolabs.com [cellbiolabs.com]

- 21. mdpi.com [mdpi.com]

- 22. scribd.com [scribd.com]

BHDQ: A Dihydroquinoline Derivative for Hepatoprotection and Beyond

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ), a promising synthetic antioxidant with significant hepatoprotective properties. We delve into the rationale behind its design, its synthesis, and its detailed mechanism of action, focusing on the activation of the Nrf2 and FOXO1 signaling pathways. This document serves as a resource for researchers in pharmacology, drug discovery, and related fields, offering detailed experimental protocols for the evaluation of BHDQ's antioxidant and hepatoprotective effects, and discusses its potential applications in the development of novel therapeutics for liver diseases and other oxidative stress-related pathologies.

Introduction: The Therapeutic Potential of Dihydroquinoline Derivatives

Dihydroquinoline scaffolds are prevalent in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] Their structural versatility makes them attractive starting points for the development of novel therapeutic agents.[2][3] Within this class of compounds, BHDQ has emerged as a molecule of significant interest due to its potent antioxidant and hepatoprotective effects.[4]

Chronic liver disease is a major global health concern, with oxidative stress being a key pathogenic mechanism in its progression to fibrosis, cirrhosis, and hepatocellular carcinoma.[4] BHDQ was strategically designed to mitigate this by not only possessing inherent antioxidant capabilities but also by activating endogenous defense mechanisms against oxidative damage.[4] A critical design feature of BHDQ is the addition of a benzoyl group to the nitrogen atom of the 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline core.[4] This modification is crucial as it prevents the in vivo formation of the toxic metabolite 2,2,4-trimethyl-6(2H)-quinolinone, a significant safety concern with related compounds.[4]

This guide will provide an in-depth exploration of BHDQ, from its chemical synthesis to its biological evaluation and future therapeutic prospects.

Synthesis and Characterization of BHDQ

The synthesis of BHDQ involves the benzoylation of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline. This approach enhances the stability and safety profile of the parent molecule.[4]

Proposed Synthesis Protocol

The following is a generalized protocol for the synthesis of BHDQ, based on established chemical principles for N-acylation of dihydroquinolines:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add an appropriate base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add benzoyl chloride dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the synthesized BHDQ using standard analytical techniques.

Analytical Characterization

The structural confirmation and purity assessment of synthesized BHDQ are critical. A combination of the following analytical techniques is recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for elucidating the molecular structure of BHDQ, confirming the presence of the benzoyl group and the dihydroquinoline core.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, further confirming its elemental composition.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound.[7]

Mechanism of Action: A Dual Activation of Nrf2 and FOXO1

The hepatoprotective and antioxidant effects of BHDQ are primarily attributed to its ability to activate two key transcription factors: Nuclear factor erythroid 2-related factor 2 (Nrf2) and Forkhead box protein O1 (FOXO1).[4]

The Nrf2-Antioxidant Response Element (ARE) Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8] In the presence of oxidative stress or activators like BHDQ, Nrf2 dissociates from Keap1 and translocates to the nucleus.[8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, inducing their transcription.[9] These genes encode for antioxidant and detoxifying enzymes such as superoxide dismutase (SOD), catalase, glutathione peroxidase (GPx), and glutathione S-transferases (GSTs).[4] BHDQ has been shown to activate the transcription of Sod1 and Gpx1 through the Nrf2 pathway.[4]

The Role of FOXO1 Activation

FOXO1 is another critical transcription factor involved in cellular stress resistance, metabolism, and apoptosis.[10] Its activation is a key component of BHDQ's protective mechanism.[4] While the precise mechanism of BHDQ-induced FOXO1 activation is still under investigation, it is known that FOXO1 can be activated in response to decreased signaling through pathways like the PI3K/AKT axis.[10] Once activated, FOXO1 translocates to the nucleus and upregulates the expression of genes involved in stress resistance and apoptosis.[11] The activation of FOXO1 by BHDQ contributes to its overall hepatoprotective effects.[4]

Experimental Protocols for the Evaluation of BHDQ

To facilitate further research into BHDQ, this section provides detailed, self-validating experimental protocols.

In Vitro Cellular Antioxidant Activity Assay

This protocol is designed to assess the ability of BHDQ to mitigate intracellular reactive oxygen species (ROS).

Principle: The assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants will reduce the level of ROS, thereby decreasing the fluorescence intensity.[12]

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., human hepatoma HepG2 cells) in a 96-well, black, clear-bottom microplate and culture until confluent.

-

Compound Pre-incubation: Wash the cells with phosphate-buffered saline (PBS). Pre-incubate the cells with varying concentrations of BHDQ (e.g., 1, 5, 10, 25, 50 µM) and a positive control antioxidant (e.g., Quercetin) for 1-2 hours.

-

Probe Loading: Add DCFH-DA solution to each well to a final concentration of 10 µM and incubate for 30-60 minutes in the dark.

-

Induction of Oxidative Stress: Wash the cells with PBS. Induce oxidative stress by adding a free radical initiator, such as tert-butyl hydroperoxide (TBHP) or AAPH, to each well (excluding the negative control).

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at timed intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Data Analysis: Calculate the percentage of ROS inhibition for each concentration of BHDQ relative to the control (oxidative stress-induced cells without BHDQ).

In Vivo Hepatoprotective Activity Assay

This protocol evaluates the ability of BHDQ to protect the liver from chemically induced injury in an animal model.

Principle: Carbon tetrachloride (CCl₄) is a well-established hepatotoxin that induces severe oxidative stress and liver damage, mimicking aspects of human liver disease.[13] The protective effect of BHDQ is assessed by measuring key biochemical markers of liver function and by histological examination of liver tissue.[14]

Methodology:

-

Animal Model: Use male Wistar albino rats or a similar rodent model. Acclimatize the animals for at least one week before the experiment.[13]

-

Grouping and Dosing: Divide the animals into several groups:

-

Group I: Normal control (vehicle only).

-

Group II: CCl₄ control (vehicle + CCl₄).

-

Group III: Positive control (e.g., Silymarin + CCl₄).

-

Groups IV-VI: BHDQ treatment groups (different doses of BHDQ + CCl₄).

-

-

Treatment Protocol: Administer BHDQ or the respective control vehicle orally for a predefined period (e.g., 7-14 days).[15]

-

Induction of Hepatotoxicity: On the final day of treatment, induce liver injury by administering a single intraperitoneal injection of CCl₄ (typically mixed with olive oil).[13]

-

Sample Collection: 24-48 hours after CCl₄ administration, euthanize the animals and collect blood and liver tissue samples.

-

Biochemical Analysis: Separate the serum from the blood samples and analyze for liver function markers, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.[16]

-

Histopathological Examination: Fix a portion of the liver tissue in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissue and stain with hematoxylin and eosin (H&E) for microscopic examination of liver architecture, necrosis, and inflammation.

-

Analysis of Oxidative Stress Markers: Homogenize a portion of the liver tissue and analyze for markers of oxidative stress, such as malondialdehyde (MDA) levels and the activities of antioxidant enzymes (SOD, catalase, GPx).

Nrf2 Gene Expression Analysis

This protocol determines if BHDQ treatment leads to the upregulation of Nrf2 target genes.